- Parameters for bromination of pyrroles in bromoperoxidase-catalyzed oxidationsTetrahedron, 2011, 67(22), 4048-4054,
Cas no 937-16-6 (Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate)

937-16-6 structure
Nome del prodotto:Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate
- 1H-Pyrrole-2-carboxylicacid, 4,5-dibromo-, methyl ester
- Methyl 5-bromo-1H-pyrrole-2-carboxylate
- 4,5-dibromo-pyrrole-2-carboxylic acid methyl ester
- 4,5-Dibrom-pyrrol-2-carbonsaeure-methylester
- methyl 4,5-dibromopyrrole-2-carboxylate
- methyldibromopyrrolecarboxylate
- O-methyl-4,5-dibromopyrrole-2-carboxylate
- Pyrrole-2-carboxylic acid, 4,5-dibromo-, methyl ester (7CI, 8CI)
- 4,5-Dibromopyrrole-2-methylcarboxylate
- NSC 288036
- ISQWCRSAYRXYRS-UHFFFAOYSA-N
- 10X-0702
- DTXSID10314746
- 937-16-6
- DIBROMOPYRROLE-2-METHYLCARBOXYLATE (AN)
- NSC-288036
- CHEMBL391386
- SB21969
- 4,5-Dibromo-2-(methoxycarbonyl)-1H-pyrrole
- AMY25247
- FT-0679970
- SCHEMBL17781270
- NSC288036
- AKOS005069336
- J-522273
- MFCD06200907
- CS-0213462
- F72771
-
- MDL: MFCD06200907
- Inchi: 1S/C6H5Br2NO2/c1-11-6(10)4-2-3(7)5(8)9-4/h2,9H,1H3
- Chiave InChI: ISQWCRSAYRXYRS-UHFFFAOYSA-N
- Sorrisi: BrC1=C(C=C(C(=O)OC)N1)Br
Proprietà calcolate
- Massa esatta: 280.86900
- Massa monoisotopica: 280.869
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 165
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 42.1A^2
- XLogP3: 2.6
Proprietà sperimentali
- Densità: 2.049
- Punto di fusione: 163-165°C
- Punto di ebollizione: 348.2°C at 760 mmHg
- Punto di infiammabilità: 164.4°C
- Indice di rifrazione: 1.609
- PSA: 42.09000
- LogP: 2.32630
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Informazioni sulla sicurezza
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR15450-1g |
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |
937-16-6 | 1g |
£135.00 | 2024-05-22 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-262214-500mg |
4,5-Dibromo-2-(methoxycarbonyl)-1H-pyrrole, |
937-16-6 | 500mg |
¥1662.00 | 2023-09-05 | ||
Apollo Scientific | OR15450-5g |
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |
937-16-6 | 5g |
£320.00 | 2024-05-22 | ||
TRC | M301170-100mg |
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |
937-16-6 | 100mg |
$64.00 | 2023-05-18 | ||
TRC | M301170-500mg |
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |
937-16-6 | 500mg |
$98.00 | 2023-05-18 | ||
Chemenu | CM197204-10g |
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |
937-16-6 | 95% | 10g |
$352 | 2021-08-05 | |
abcr | AB237063-5 g |
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate, 95%; . |
937-16-6 | 95% | 5g |
€478.80 | 2023-06-22 | |
TRC | M301170-1g |
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |
937-16-6 | 1g |
$138.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y0980141-25g |
methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |
937-16-6 | 95% | 25g |
$850 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA8109-1 G |
methyl 4,5-dibromo-1H-pyrrole-2-carboxylate |
937-16-6 | 95% | 1g |
¥ 343.00 | 2021-05-07 |
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Chloroperoxidase Solvents: tert-Butanol , Water ; 24 h, pH 6.2, 23 °C
Riferimento
- Parameters for bromination of pyrroles in bromoperoxidase-catalyzed oxidationsTetrahedron, 2011, 67(22), 4048-4054,
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Methanol
Riferimento
- Synthesis of 1-aroylmethylpyrroles as useful intermediates for further chemical transformationARKIVOC (Gainesville, 2008, (2), 124-133,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Acetic acid , Sodium bromide , Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Ethanol , Water ; 30 °C
Riferimento
- Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild ConditioniScience, 2020, 23(5),,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Dimethyl sulfoxide , Water ; 2 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt
Riferimento
- Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditionsJournal of Chemical Research, 2014, 38(10), 593-596,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Physiologically active substances from marine sponges. IV: heterocyclic compoundsJournal of Pharmaceutical Sciences, 1977, 66(7), 1052-4,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C → 18 °C; 15 h, 18 °C
Riferimento
- 4,5-Diaryl-1H-pyrrole-2-carboxylates as combretastatin A-4/lamellarin T hybrids: Synthesis and evaluation as anti-mitotic and cytotoxic agentsBioorganic & Medicinal Chemistry, 2006, 14(13), 4627-4638,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ; 4 h, 65 °C
Riferimento
- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivativesPharma Chemica, 2015, 7(2), 153-159,
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Di- and triaryl-substituted pyrroles by sequential regioselective cross-coupling reactionsHeterocycles, 2007, 74, 569-594,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 15 min, -78 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Direct Access to Marine Pyrrole-2-aminoimidazoles, Oroidin, and Derivatives, via New Acyl-1,2-dihydropyridine IntermediatesOrganic Letters, 2006, 8(14), 2961-2964,
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Raw materials
- Methyl 1H-pyrrole-2-carboxylate
- 2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)-1-ethanone
- 4,5-Dibromo-1H-pyrrole-2-carboxylic acid
- 1H-Pyrrole-2-carbonyl chloride, 4,5-dibromo-
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Preparation Products
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate Letteratura correlata
-
1. Organocatalytic enantioselective formal synthesis of bromopyrrole alkaloidsvia aza-Michael additionSu-Jeong Lee,Seok-Ho Youn,Chang-Woo Cho Org. Biomol. Chem. 2011 9 7734
-
2. Isomeric hypho-boranes. Properties and molecular structures of the adducts B5H9·L (L = Ph2PCH2PPh2, Ph2PCH2CH2PPh2, or Me2NCH2CH2NMe2) and B4H8·L (L = Me2NCH2CH2NMe2)Nathaniel W. Alcock,Howard M. Colquhoun,Gerald Haran,Jeffrey F. Sawyer,Malcolm G. H. Wallbridge J. Chem. Soc. Dalton Trans. 1982 2243
937-16-6 (Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate) Prodotti correlati
- 22047-27-4(1-(5-Methyl-pyrazin-2-yl)-ethanone)
- 2138069-05-1(8-(4-Chlorophenyl)azocan-2-one)
- 921543-12-6(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide)
- 1227591-97-0(3-Bromo-4-iodo-2-(trifluoromethyl)pyridine)
- 61780-18-5(methyl 2-amino-3-(4-methoxyphenyl)propanoate)
- 1071119-13-5(2-(1-cyanoethyl)benzonitrile)
- 2137698-74-7(ethyl 5-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylate)
- 1270411-78-3(2-(2,3-dimethoxyphenyl)azetidine)
- 2227721-26-6(N-{3-azabicyclo3.1.0hexan-2-ylidene}hydroxylamine)
- 1327298-96-3(ethyl 4-{2-3-(4-methoxyphenyl)-2-oxoimidazolidin-1-ylacetamido}benzoate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:937-16-6)Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate

Purezza:99%/99%/99%
Quantità:5g/10g/25g
Prezzo ($):200.0/355.0/817.0